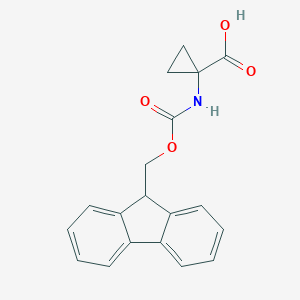

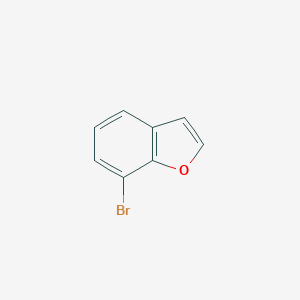

![molecular formula C7H7N5O2S B040461 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 113967-71-8](/img/structure/B40461.png)

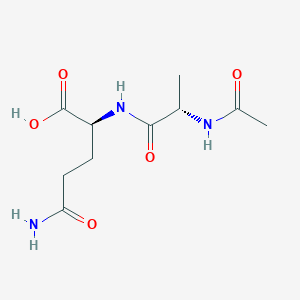

7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of related triorganotin(IV) complexes of this compound involves reactions with organotin(IV) hydroxides or oxides in refluxing methanol. The structural arrangements of these complexes are confirmed through various spectroscopic techniques including NMR, IR, Raman, and Mossbauer spectroscopy (Ruisi et al., 2010).

Molecular Structure Analysis The molecular structure of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has been determined in two different crystal environments, demonstrating varied supramolecular architectures. This includes a layered arrangement in the dimethylformamide solvate and a network of intermolecular hydrogen bonds in the monohydrate form (Canfora et al., 2010).

Chemical Reactions and Properties Chemical reactions involving this compound are diverse, including its use in the synthesis of triazolopyridines and triazolopyrimidine derivatives. These processes involve various reagents and conditions, leading to the formation of novel compounds with potential biological activities (Asensio et al., 1993).

Physical Properties Analysis The physical properties of this compound, particularly its crystal structure and intermolecular interactions, have been extensively studied. The presence of hydrogen bonding and π-π stacking interactions in its crystal forms significantly influences its physical characteristics (Canfora et al., 2010).

Chemical Properties Analysis The chemical properties of this compound are characterized by its reactivity in forming various derivatives, including its triorganotin(IV) complexes. The compound’s ability to participate in different chemical reactions, forming structurally diverse and biologically relevant products, is notable (Ruisi et al., 2010).

科学的研究の応用

Molecular Structure and Supramolecular Architecture

- The molecular structure of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is studied in different crystal environments. This molecule is of interest due to the potential biological activity of its coordination compounds. Its different solvates exhibit unique structural arrangements through hydrogen-bonding interactions and weak π-π stacking interactions, leading to diverse three-dimensional supramolecular architectures (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Synthesis and Biological Activity

- Efficient and regioselective synthesis methods for derivatives of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine have been developed. These derivatives are significant due to their role as a privileged scaffold in the preparation of biologically active compounds. The synthesis methods reported may be useful for the creation of compounds with potential to inhibit influenza virus RNA polymerase (Massari et al., 2017).

Antimicrobial Properties and Coordination Compounds

- Triorganotin(IV) complexes of this compound have been synthesized and characterized. These complexes show in vitro antimicrobial activity against Gram-positive bacteria, highlighting their potential use in medical applications (Ruisi et al., 2010).

Fungicidal Activities

- Novel derivatives based on the 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine structure have been synthesized and demonstrated to exhibit significant fungicidal activities. This underlines the potential of these compounds in agricultural applications (Li De-jiang, 2008).

Tuberculostatic Activity

- Structural analogs of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for tuberculostatic activity. These studies are significant for developing new treatments for tuberculosis (Titova et al., 2019).

Synthesis of Polycondensed Heterocycles

- Research has been conducted on using partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, a derivative of 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine, as synthons for the preparation of polycondensed heterocycles. This work is essential for the development of new chemical compounds with potential applications in various fields (Chernyshev et al., 2014; Chernyshev et al., 2015).

Safety and Hazards

作用機序

Target of Action

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with their targets and cause changes that lead to inhibition of certain biological processes .

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can affect various biochemical pathways, leading to downstream effects .

Result of Action

Compounds with a similar structure have shown moderate antiproliferative activities against cancer cells , and improved anti-inflammatory activity .

特性

IUPAC Name |

7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2S/c1-15-7-10-6-9-2-3(5(13)14)4(8)12(6)11-7/h2H,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVRZGGAFXBZNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C(=C(C=NC2=N1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379242 |

Source

|

| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113967-71-8 |

Source

|

| Record name | 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of 7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in crystalline form?

A1: This compound exhibits interesting structural features depending on the solvent present during crystallization.

- Dimethylformamide (DMF) monosolvate: When crystallized with DMF, the compound forms a layered structure. These layers are held together by N...O hydrogen bonds between the carboxylic acid group of one molecule and the nitrogen atom of the DMF molecule in the adjacent layer [].

- Monohydrate: In the presence of water, the compound forms a monohydrate. This structure is characterized by a network of O...O and N...O hydrogen bonds, with water molecules playing a crucial role in bridging adjacent molecules. Additionally, weak π-π stacking interactions contribute to the overall stability of the three-dimensional supramolecular architecture [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

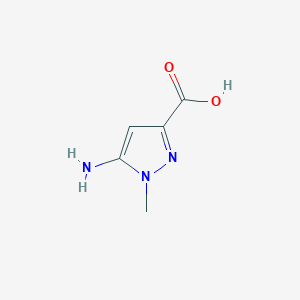

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)

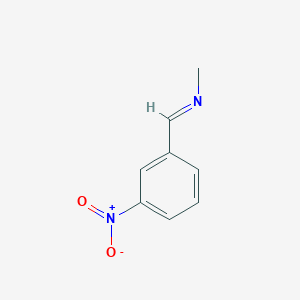

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

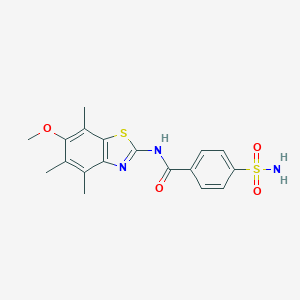

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)